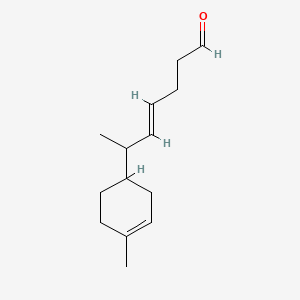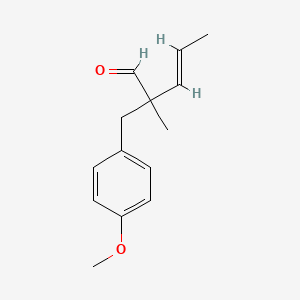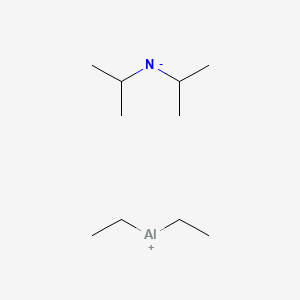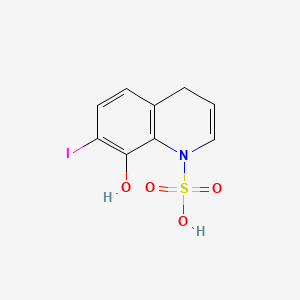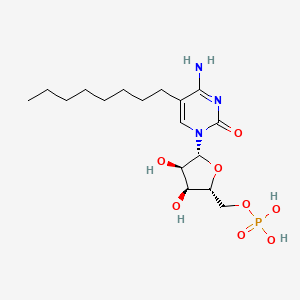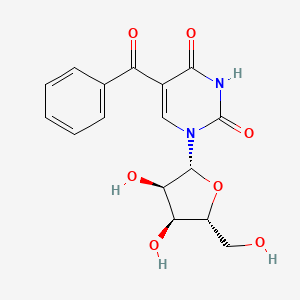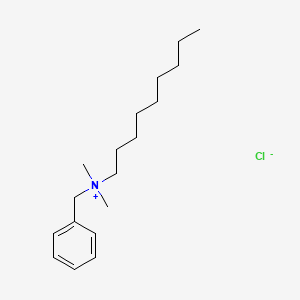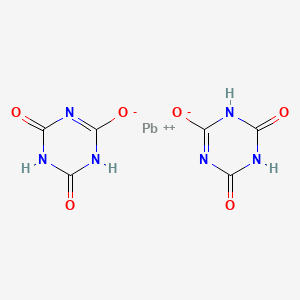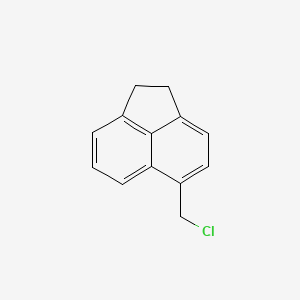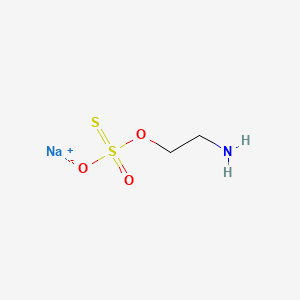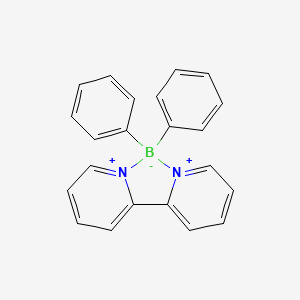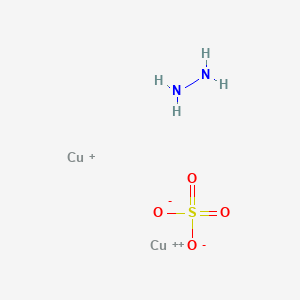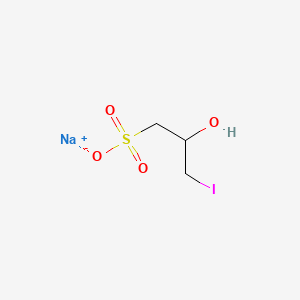
Sodium 2-hydroxy-3-iodopropanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-hydroxy-3-iodopropanesulphonate is an organic compound with the molecular formula C3H6INaO4S. It is a sulfonate ester that contains both iodine and hydroxyl functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-3-iodopropanesulphonate typically involves the reaction of 3-iodopropanol with sodium bisulfite. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{3-iodopropanol} + \text{sodium bisulfite} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through processes such as crystallization or distillation to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-hydroxy-3-iodopropanesulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of 2-iodo-3-oxopropanesulphonate.
Reduction: Formation of 2-hydroxypropane-1-sulfonate.
Substitution: Formation of 2-hydroxy-3-aminopropanesulphonate.
Applications De Recherche Scientifique
Sodium 2-hydroxy-3-iodopropanesulphonate has a wide range of applications in scientific research:
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 2-hydroxy-3-iodopropanesulphonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic bonds with positively charged amino acid residues, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
- Sodium 2-hydroxy-3-chloropropanesulphonate
- Sodium 2-hydroxy-3-bromopropanesulphonate
- Sodium 2-hydroxy-3-fluoropropanesulphonate
Comparison: Sodium 2-hydroxy-3-iodopropanesulphonate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain chemical reactions and more effective in forming halogen bonds .
Propriétés
Numéro CAS |
4812-15-1 |
|---|---|
Formule moléculaire |
C3H6INaO4S |
Poids moléculaire |
288.04 g/mol |
Nom IUPAC |
sodium;2-hydroxy-3-iodopropane-1-sulfonate |
InChI |
InChI=1S/C3H7IO4S.Na/c4-1-3(5)2-9(6,7)8;/h3,5H,1-2H2,(H,6,7,8);/q;+1/p-1 |
Clé InChI |
XCAITBQFQMTNMS-UHFFFAOYSA-M |
SMILES canonique |
C(C(CI)O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


